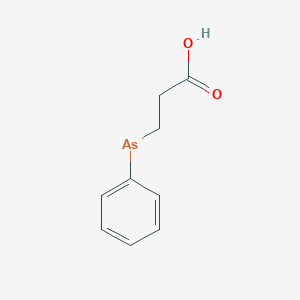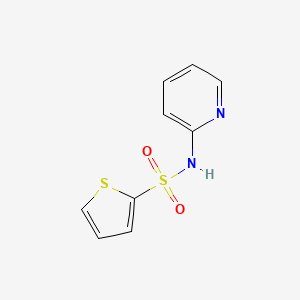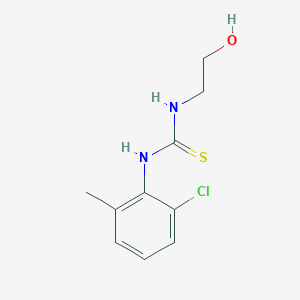![molecular formula C9H12NOPS B14650498 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile CAS No. 51090-42-7](/img/structure/B14650498.png)
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile is an organic compound with the molecular formula C10H12NO2PS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phosphoryl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile typically involves the reaction of thiophene derivatives with phosphorylating agents. One common method is the condensation reaction between thiophene-2-carbaldehyde and ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile involves its interaction with molecular targets through its functional groups. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, while the thiophene ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile.
Thiophene-2-phosphonic acid: Another thiophene derivative with a phosphoryl group.
2-(Thiophen-2-yl)acetonitrile: A related compound with a nitrile group attached to the thiophene ring.
Uniqueness
This compound is unique due to the presence of both a phosphoryl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Numéro CAS |
51090-42-7 |
|---|---|
Formule moléculaire |
C9H12NOPS |
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
2-[ethyl(thiophen-2-yl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C9H12NOPS/c1-3-12(11,8(2)7-10)9-5-4-6-13-9/h4-6,8H,3H2,1-2H3 |
Clé InChI |
VEIOHJUTFJPSLH-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(C1=CC=CS1)C(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)

![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)





![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)
